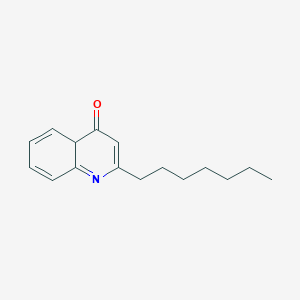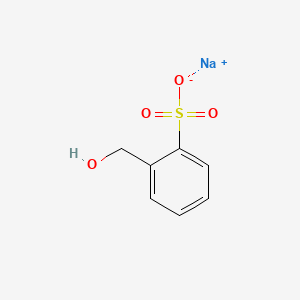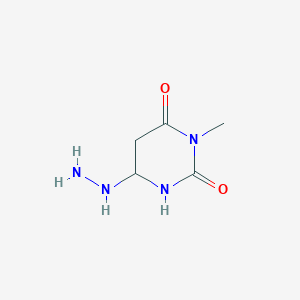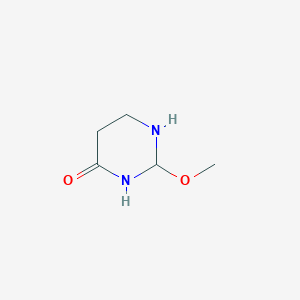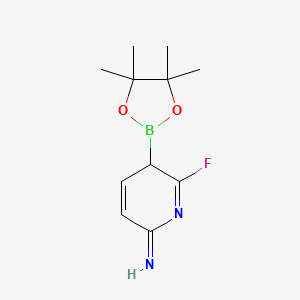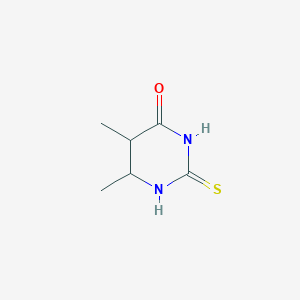
5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a sulfur atom and a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with carbon disulfide, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diazinane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted diazinane derivatives.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-2-sulfanylidene-1,3-diazinan-4-one: Similar structure but with a phenyl group instead of methyl groups.
2-Sulfanylidene-1,3-thiazolidin-4-one: Contains a thiazolidine ring instead of a diazinane ring.
Uniqueness
5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring.
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H10N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10) |
Clave InChI |
KPWPTLXGDPRHDS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC(=S)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
